

3,6-Dichloro-4-isopropylpyridazine molecular weight

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Compound of Interest

Compound Name: 3,6-Dichloro-4-isopropylpyridazine

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An In-Depth Technical Guide to **3,6-Dichloro-4-isopropylpyridazine**: Synthesis, Reactivity, and Applications in Drug Development

Authored by: A Senior Application Scientist

Introduction

3,6-Dichloro-4-isopropylpyridazine is a substituted pyridazine derivative that has emerged as a molecule of significant interest, primarily as a key starting material in the synthesis of advanced pharmaceutical intermediates.^{[1][2][3]} Its unique structural arrangement, featuring a di-chlorinated pyridazine core with an isopropyl substituent, imparts specific reactivity that is highly valuable in the construction of complex molecular architectures.^[4] This guide provides an in-depth technical overview of **3,6-dichloro-4-isopropylpyridazine**, intended for researchers, chemists, and professionals in the field of drug development. We will explore its fundamental properties, detail validated synthesis protocols, analyze its chemical reactivity from a mechanistic standpoint, and discuss its critical role in the development of modern therapeutics.

Core Chemical and Physical Properties

The foundational step in understanding any chemical entity is to characterize its physical and chemical properties. The isopropyl group at position 4 and the chlorine atoms at positions 3 and 6 are the primary determinants of the molecule's steric and electronic characteristics.

These features govern its solubility, reactivity, and potential for interaction with biological targets.

Table 1: Physicochemical Properties of **3,6-Dichloro-4-isopropylpyridazine**

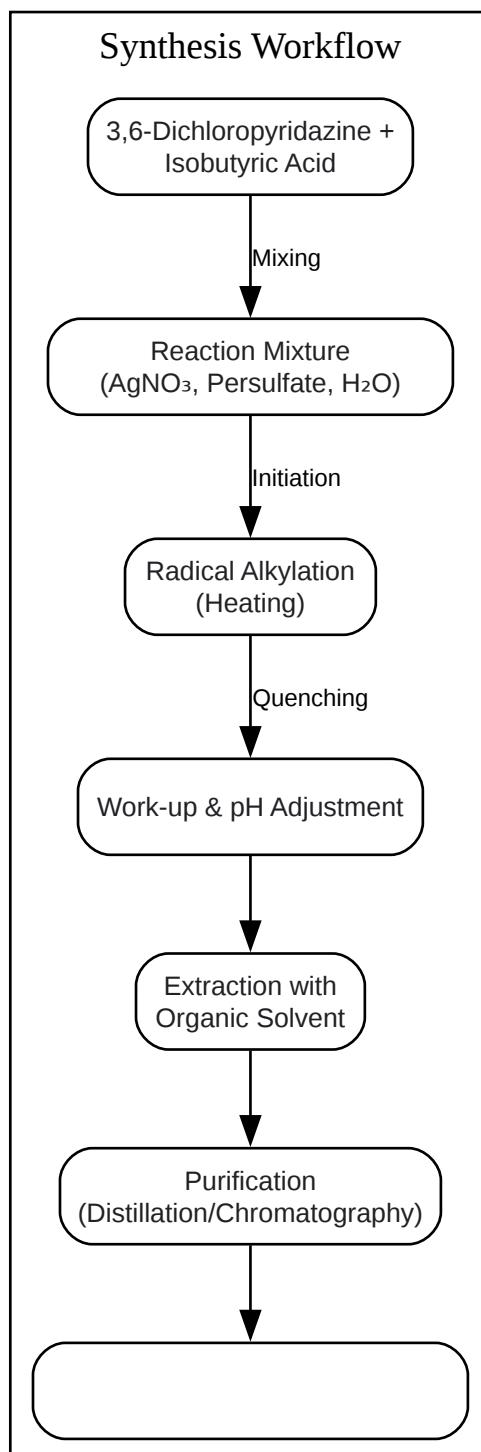
Property	Value	Source(s)
Molecular Weight	191.06 g/mol	[3][4][5][6][7][8]
Molecular Formula	C ₇ H ₈ Cl ₂ N ₂	[3][4][5][7]
IUPAC Name	3,6-dichloro-4-propan-2-ylpyridazine	[3][4]
CAS Number	107228-51-3	[4][5][6]
Appearance	Colorless to pale yellow liquid/oil	[9]
Predicted Boiling Point	278.7 ± 35.0 °C	[10][11]
Predicted Density	1.274 ± 0.06 g/cm ³	[10][11]
Solubility	Soluble in organic solvents like ethanol and dichloromethane	[9]

Synthesis of 3,6-Dichloro-4-isopropylpyridazine

The synthesis of **3,6-dichloro-4-isopropylpyridazine** is a well-documented process, with the most common and scalable route involving the free-radical alkylation of 3,6-dichloropyridazine. This approach is favored for its efficiency and directness.

Primary Synthetic Pathway: Persulfate-Mediated Alkylation

The core of this synthesis involves the reaction of 3,6-dichloropyridazine with isobutyric acid in the presence of a silver nitrate catalyst and a persulfate, typically ammonium or sodium persulfate, as the radical initiator.[1][12][13] The silver salt facilitates the decarboxylation of isobutyric acid to generate an isopropyl radical, which then attacks the electron-deficient pyridazine ring.



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Caption: General workflow for the synthesis of **3,6-dichloro-4-isopropylpyridazine**.

Detailed Experimental Protocol

This protocol is a synthesis of several published methods and should be performed by qualified personnel with appropriate safety measures.[\[1\]](#)[\[12\]](#)[\[13\]](#)

Materials:

- 3,6-Dichloropyridazine
- Isobutyric acid
- Silver nitrate (AgNO_3)
- Ammonium persulfate ($(\text{NH}_4)_2\text{S}_2\text{O}_8$)
- Dichloromethane (DCM) or Diethyl ether
- Aqueous ammonia solution or Sodium bicarbonate solution
- Anhydrous sodium sulfate (Na_2SO_4) or Magnesium sulfate (MgSO_4)
- Water

Procedure:

- Reaction Setup: In a suitable reaction vessel, dissolve 3,6-dichloropyridazine, isobutyric acid, and a catalytic amount of silver nitrate in water. Stir the mixture at room temperature (25-35 °C) for 30-45 minutes to ensure homogeneity.[\[12\]](#)
- Radical Initiation: Prepare a solution of ammonium persulfate in water. Cool the primary reaction mixture to 15-20 °C and slowly add the ammonium persulfate solution dropwise.[\[12\]](#) The temperature is kept low initially to control the exothermic reaction.
- Reaction Progression: After the addition is complete, allow the reaction to stir for approximately 5 hours at 15-20 °C.[\[12\]](#) Alternatively, some protocols heat the mixture to 55-75 °C to drive the reaction to completion.[\[1\]](#)[\[13\]](#)[\[14\]](#) Monitor the reaction's progress using Thin Layer Chromatography (TLC).
- Work-up: Once the reaction is complete, cool the mixture. Carefully adjust the pH to approximately 9.5-10.5 using an aqueous ammonia solution to neutralize the acidic

components.[1][12]

- Extraction: Extract the aqueous mixture multiple times with an organic solvent such as dichloromethane.[12] Combine the organic layers.
- Drying and Concentration: Wash the combined organic phase with brine, then dry it over anhydrous sodium sulfate.[1][13] Filter off the drying agent and remove the solvent under reduced pressure to yield the crude product as an oil.[12]
- Purification: The crude **3,6-dichloro-4-isopropylpyridazine** is purified by fractional distillation under reduced pressure or by column chromatography to obtain the final product with high purity (>99%).[12][13]

Alternative Synthesis from Maleic Anhydride

An alternative, multi-step synthesis begins with more fundamental precursors. This process involves: a) Reacting maleic anhydride with hydrazine hydrate to form 3,6-pyridazinediol.[12] b) Halogenating the diol intermediate to produce 3,6-dichloropyridazine.[12] c) Converting the resulting 3,6-dichloropyridazine to the final product via the persulfate-mediated alkylation described above.[12]

Chemical Reactivity and Mechanistic Insights

The reactivity of **3,6-dichloro-4-isopropylpyridazine** is dominated by the two chlorine atoms, which are excellent leaving groups in nucleophilic aromatic substitution (S_NAr) reactions.[4] The electron-withdrawing nature of the two nitrogen atoms in the pyridazine ring makes the carbon atoms at positions 3 and 6 highly electrophilic and thus susceptible to nucleophilic attack.

Caption: Simplified mechanism of Nucleophilic Aromatic Substitution (S_NAr).

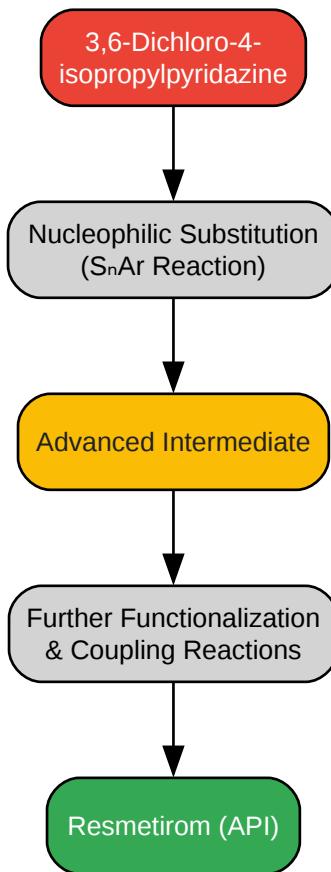
This reactivity is the cornerstone of its utility. By carefully selecting nucleophiles (e.g., amines, alkoxides, thiols), a diverse array of functional groups can be introduced at the 3- and/or 6-positions.[4] This allows for the systematic construction of derivative libraries for screening in drug discovery programs. For example, reaction with hydrazine hydrate can selectively replace one chlorine atom, providing a precursor for fused heterocyclic systems.[4]

Applications in Drug Discovery and Development

The primary application of **3,6-dichloro-4-isopropylpyridazine** is as a crucial building block in the synthesis of active pharmaceutical ingredients (APIs).[1][4][9]

Key Intermediate for Resmetirom (MGL-3196)

The most prominent example of its application is in the manufacturing of Resmetirom, a drug developed for the treatment of non-alcoholic steatohepatitis (NASH) and liver fibrosis.[3][15] Resmetirom is a selective thyroid hormone receptor-beta (TR- β) agonist. **3,6-dichloro-4-isopropylpyridazine** serves as a key intermediate in the multi-step synthesis of this API.[3]



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Caption: Role as a key intermediate in the synthesis of Resmetirom.

Potential Therapeutic Applications

Research has also explored the therapeutic potential of derivatives of this scaffold in other areas:

- **Analgesic Effects:** By inhibiting the COX-2 enzyme, derivatives could reduce the synthesis of prostaglandins, which are key mediators of inflammatory pain.[4] This suggests a potential role in developing novel non-steroidal anti-inflammatory drugs (NSAIDs) with potentially fewer gastrointestinal side effects.[4]
- **Cardiotonic Activity:** The pyridazine core is found in compounds that act as phosphodiesterase (PDE3) inhibitors.[4] By inhibiting PDE3, intracellular levels of cyclic AMP (cAMP) can be increased, leading to enhanced cardiac contractility.[4]
- **Anti-Thrombotic Agents:** The structure contains pharmacophoric elements that are important for inhibiting thromboxane A2 synthase, an enzyme involved in platelet aggregation.[4]

Handling, Storage, and Safety

As with any laboratory chemical, proper handling of **3,6-dichloro-4-isopropylpyridazine** is essential.

- **Safety Precautions:** A review of the Material Safety Data Sheet (MSDS) indicates that the compound may cause respiratory irritation.[11] It is crucial to handle it in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses with side-shields, chemical-resistant gloves, and a lab coat, must be worn.[11]
- **Storage:** The compound should be stored in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong acids and oxidizing agents.[5][7][11] Storage under an inert atmosphere is also recommended.[16]
- **Disposal:** Unused material and waste should be disposed of through a licensed professional waste disposal service, potentially via chemical incineration.[11]

Conclusion

3,6-Dichloro-4-isopropylpyridazine is more than just a chemical compound; it is an enabling tool for medicinal chemistry and drug development. Its molecular weight of 191.06 g/mol belies its significant impact as a versatile synthetic intermediate. The well-defined reactivity of its chloro-substituents, governed by the principles of nucleophilic aromatic substitution, provides a reliable handle for constructing complex molecules like Resmetirom. As research continues to uncover new therapeutic targets, the demand for such well-characterized, reactive, and

versatile building blocks will undoubtedly grow, ensuring that **3,6-dichloro-4-isopropylpyridazine** remains a relevant and valuable compound in the arsenal of synthetic and medicinal chemists.

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